1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-3-32-20-9-12-22(13-10-20)34(30,31)25-17-28(16-18-5-7-19(27)8-6-18)24-14-11-21(33-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMONPXLLGMXPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated benzyl halide reacts with the quinoline core.
Ethoxylation: The ethoxy groups are incorporated through an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
Key Observations:
Position 3 Substituents: The 4-ethoxybenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-isopropylbenzenesulfonyl analog . This may enhance interactions with electrophilic binding pockets.
Position 6 Substituents :
- Ethoxy substituents (common in all analogs except the fluoro-containing compound) balance solubility and metabolic stability. The fluoro substituent in one analog may reduce oxidative metabolism .
Synthetic and Crystallographic Tools :
- Structural data for these compounds likely derive from crystallographic software such as SHELX (for refinement) and ORTEP (for graphical representation) .
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for this compound is . The structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 466.98 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and infections caused by urease-producing bacteria. The IC50 values for these activities suggest a promising therapeutic profile .
Anticancer Activity
Dihydroquinoline derivatives have been investigated for their anticancer properties. The compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells has been noted in various studies. For example, compounds with similar structures have shown efficacy in inhibiting the proliferation of cancer cell lines through pathways involving microtubule stabilization .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound binds to active sites of target enzymes (e.g., AChE), inhibiting their activity.
- Cell Cycle Modulation : It disrupts normal cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that may contribute to their overall efficacy against oxidative stress-related diseases.
Study on Antimicrobial Activity
In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds bearing similar moieties were tested for antibacterial activity. The results demonstrated that several derivatives exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values indicating promising therapeutic potential .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory effects of synthesized analogs revealed strong inhibition against urease and AChE. The most active compounds were identified through docking studies that elucidated their binding interactions with target proteins .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise temperature control (e.g., 60–80°C), solvent selection (DMSO or dichloromethane for solubility), and catalysts like palladium or copper for cross-coupling steps. Reaction time optimization (typically 12–24 hours) and purification via recrystallization or column chromatography are critical . For example, introducing the ethoxy and sulfonyl groups sequentially reduces side reactions.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while high-resolution mass spectrometry (HR-MS) validates molecular weight. X-ray crystallography (as in ) resolves crystal packing and dihedral angles (e.g., 7.55° between quinoline rings). HPLC with UV detection monitors reaction progress .
Q. How do substituents like the 4-chlorobenzyl group influence physicochemical properties?
- Methodological Answer : The 4-chlorobenzyl group increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. Ethoxy and sulfonyl groups contribute to hydrogen bonding and metabolic stability. Computational tools like COSMO-RS predict solubility in organic solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability across cell lines) be resolved?
- Methodological Answer : Discrepancies may arise from cell line-specific expression of target proteins (e.g., caspases or TNF-α). Validate mechanisms using siRNA knockdowns or CRISPR-edited cell lines. Dose-response assays and pharmacokinetic profiling (e.g., plasma protein binding) clarify bioactivity thresholds . For example, reports IC₅₀ values of 8.5 µM (colon carcinoma) vs. 12 µM (breast cancer), suggesting tissue-specific efficacy.
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Oxidative degradation of the dihydroquinoline core can be minimized by storing the compound under inert gas (N₂/Ar) at –20°C. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Antioxidants like BHT (0.01% w/v) in formulations reduce free radical damage .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like cyclooxygenase-2 (COX-2) or tubulin. Pharmacophore mapping aligns the sulfonyl group with catalytic residues (e.g., Tyr385 in COX-2). Free energy calculations (MM-PBSA) quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
